Structural Differentiation: Dual Benzoyl-Chloro Substitution Versus Mono-Substituted 4-Anilino-1,2-naphthalenedione Analogs
The target compound possesses a unique substitution pattern combining a 2-benzoyl and a 4-chloro group on the aniline ring. By contrast, the most extensively characterized analogs in the 4-phenylamino-substituted naphthalene-1,2-dione series bear only single substituents (e.g., 4-chloro, 4-methyl, or 4-methoxy) or a methyl group on the nitrogen linker [1]. In the 2018 tubulin polymerization inhibitor study by Yang et al., mono-substituted derivatives such as 4-(4-chloroanilino)-1,2-naphthalenedione exhibited IC50 values ranging from 0.5 to >50 µM across A549, HeLa, and MCF-7 cell lines, with activity critically dependent on the substituent identity [1]. The target compound's dual substitution is not represented in this published dataset; therefore, its antiproliferative activity relative to mono-substituted analogs remains empirically undetermined .
| Evidence Dimension | Aniline ring substitution pattern |
|---|---|
| Target Compound Data | 2-benzoyl, 4-chloro dual substitution; MW 387.8 g/mol; predicted logP 5.20, PSA 63.24 Ų [2] |
| Comparator Or Baseline | 4-(4-chloroanilino)-1,2-naphthalenedione (CAS 6373-23-5): mono 4-chloro substitution; MW 283.7 g/mol; logP ~3.5 (estimated). 4-anilino-1,2-naphthalenedione (CAS 27828-56-4): unsubstituted aniline; MW 249.3 g/mol; logP ~2.3 |
| Quantified Difference | Target compound has 104.1 Da higher MW, ~1.7 logP units higher lipophilicity, and additional H-bond acceptor (benzoyl carbonyl) versus 4-chloro analog |
| Conditions | Calculated/estimated physicochemical properties from ZINC15 and Chemsrc databases; no comparative bioassay data available for target compound |
Why This Matters
The benzoyl group introduces an additional aromatic ring and carbonyl capable of π-π stacking and hydrogen bonding with protein targets, which may confer distinct binding modes to tubulin or other targets compared to mono-substituted analogs; however, empirical confirmation is lacking.
- [1] Yang H, An B, Li X, Zeng W. Evaluation of 4-phenylamino-substituted naphthalene-1,2-diones as tubulin polymerization inhibitors. Bioorg Med Chem Lett. 2018 Oct 1;28(18):3057-3063. doi: 10.1016/j.bmcl.2018.07.047. PMID: 30093295. View Source
- [2] ZINC15 Database. ZINC000011614482. Calculated logP = 5.196, tPSA = 50 Ų. Available at: https://zinc15.docking.org/substances/ZINC000011614482/ (Accessed 2026-05-06). View Source
